molecular formula C15H12N2O4S B13524095 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid

2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid

Cat. No.: B13524095
M. Wt: 316.3 g/mol
InChI Key: IOJHGRIZNLIVTF-UHFFFAOYSA-N
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Description

2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of these reagents to afford the thieno[2,3-d]pyrimidin-4-ones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholinesterase, leading to neuroprotective effects . Additionally, it can interact with DNA and RNA, disrupting the replication process in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-({4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methoxy)phenyl]acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to other thienopyrimidine derivatives.

Properties

Molecular Formula

C15H12N2O4S

Molecular Weight

316.3 g/mol

IUPAC Name

2-[4-[(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methoxy]phenyl]acetic acid

InChI

InChI=1S/C15H12N2O4S/c18-13(19)7-9-1-3-10(4-2-9)21-8-12-16-14(20)11-5-6-22-15(11)17-12/h1-6H,7-8H2,(H,18,19)(H,16,17,20)

InChI Key

IOJHGRIZNLIVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OCC2=NC3=C(C=CS3)C(=O)N2

Origin of Product

United States

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